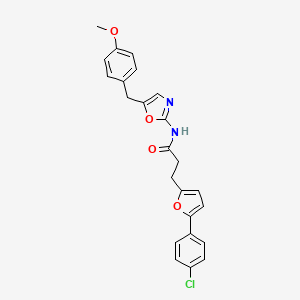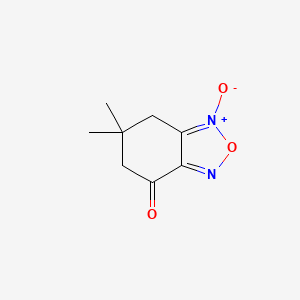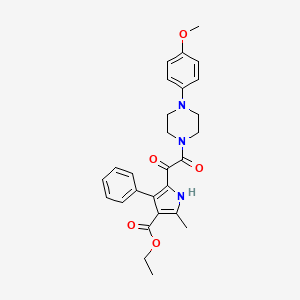
5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, also known as CCT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have shown that this compound exerts its biological effects by inhibiting the activity of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of the enzyme squalene epoxidase, which is involved in the biosynthesis of sterols in fungi. This inhibition leads to the accumulation of toxic intermediates, ultimately resulting in the death of the fungi.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. In agriculture, this compound has been shown to inhibit the growth of weeds and pests. However, the exact biochemical and physiological effects of this compound are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its broad spectrum of biological activity. This compound has been shown to exhibit activity against various organisms, making it a useful tool for studying different biological systems. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to certain organisms, and caution should be taken when handling and using the compound.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. One direction is to further investigate its mechanism of action and identify new targets for its biological activity. Another direction is to develop new derivatives of this compound with improved properties, such as increased potency and reduced toxicity. Additionally, the potential applications of this compound in agriculture and material science should be further explored.
Synthesemethoden
5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a multistep process that involves the reaction of 4-chlorobenzyl chloride with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst. This is followed by the reaction with thiosemicarbazide and triethylorthoformate to form the triazole ring. The final product is obtained through the reaction with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit antifungal, antibacterial, and anticancer properties. In agriculture, this compound has been shown to have herbicidal and insecticidal properties. In material science, this compound has been used as a precursor for the synthesis of various metal complexes.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-2-22-14-9-5-13(6-10-14)21-16(19-20-17(21)24)11-23-15-7-3-12(18)4-8-15/h3-10H,2,11H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEVOGDKJPIIDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391096.png)
![Methyl 4-methoxy-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate](/img/structure/B2391099.png)

![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2391101.png)

![2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One](/img/structure/B2391103.png)
![3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone](/img/structure/B2391106.png)
![1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B2391107.png)
![4-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2391109.png)


![N-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2391117.png)

